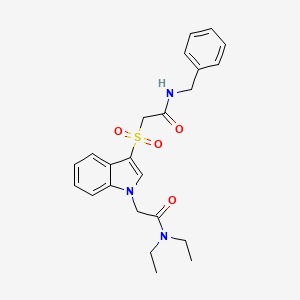![molecular formula C17H22N4OS B2426929 N-{[5-(allylsulfanyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]methyl}-2-méthylbenzènecarboxamide CAS No. 400085-68-9](/img/structure/B2426929.png)
N-{[5-(allylsulfanyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]methyl}-2-méthylbenzènecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(allylsulfanyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzenecarboxamide is a complex organic molecule that features prominently in various scientific research fields due to its unique chemical structure and properties. This compound contains a triazole ring, a benzene ring, and functional groups such as allylsulfanyl and isopropyl, which contribute to its reactivity and application potential.
Applications De Recherche Scientifique
This compound finds applications in multiple fields due to its versatile structure:
Chemistry: : Used as a building block for synthesizing more complex molecules, catalysts, or as a reagent in various organic reactions.
Biology: : Its derivatives are often explored for biological activity, including antimicrobial, antifungal, or antiviral properties.
Medicine: : Investigated for therapeutic potential, including roles as enzyme inhibitors or receptor modulators.
Industry: : Utilized in the development of novel materials, polymers, or as part of formulations requiring specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of N-{[5-(allylsulfanyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzenecarboxamide typically involves a multi-step process that begins with the formation of the triazole ring. The triazole is then further functionalized to introduce the allylsulfanyl group and isopropyl substituents. The final step generally involves coupling the functionalized triazole with a benzene carboxamide derivative under specific reaction conditions, which might include catalysts, solvents, and controlled temperatures. Industrial Production Methods : Industrial production methods for this compound might involve large-scale batch reactions utilizing optimized catalysts and automated processes to ensure consistency and yield. It often requires stringent controls over reaction conditions to prevent by-products and ensure the purity of the final compound.
Types of Reactions
Oxidation: : It can undergo oxidation reactions, which may involve reagents like hydrogen peroxide or other oxidizing agents, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions could be conducted using reducing agents like lithium aluminum hydride, potentially affecting the allylsulfanyl group.
Substitution: : This compound can participate in nucleophilic substitution reactions, particularly at positions influenced by the electron-rich triazole and benzene rings. Common Reagents and Conditions : Typical reagents include oxidizing agents for oxidative processes, reducing agents for reduction reactions, and various nucleophiles for substitution reactions. Reaction conditions may vary from mild to highly controlled environments, depending on the desired transformation. Major Products : Products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution might introduce new functional groups to the triazole or benzene rings.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions at the molecular level with specific targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to effects such as enzyme inhibition or activation, receptor binding and signaling modulation, or interference with nucleic acid function.
Comparaison Avec Des Composés Similaires
Compared to other triazole derivatives, N-{[5-(allylsulfanyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzenecarboxamide stands out due to the unique combination of its allylsulfanyl and isopropyl groups. This uniqueness enhances its chemical reactivity and potential biological activity. Similar compounds include other triazole-based molecules, such as fluconazole or itraconazole, used primarily as antifungal agents, but each possesses distinct functional groups that define their specific uses and properties.
Propriétés
IUPAC Name |
2-methyl-N-[(4-propan-2-yl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-5-10-23-17-20-19-15(21(17)12(2)3)11-18-16(22)14-9-7-6-8-13(14)4/h5-9,12H,1,10-11H2,2-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXDCXULOLMUJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NN=C(N2C(C)C)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzyl-N-(5-chloro-2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2426851.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2426852.png)
![4-[methyl(phenyl)sulfamoyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide](/img/structure/B2426855.png)

![N-(5-chloro-2-methylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2426857.png)







